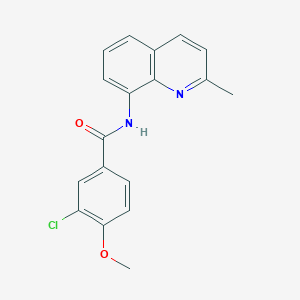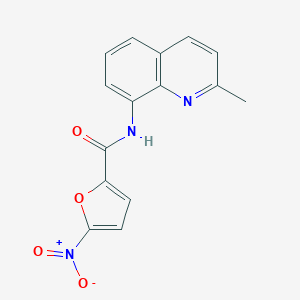![molecular formula C20H13Cl2N3O3 B277975 3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277975.png)
3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes dichloro, methoxy, and oxazolo-pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Oxazolo-Pyridine Core: This step involves the cyclization of appropriate precursors to form the oxazolo-pyridine ring. Common reagents used in this step include phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Chlorination: The dichloro groups are introduced through chlorination reactions, typically using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The final step involves coupling the oxazolo-pyridine derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Research: This compound is used in studies investigating cellular pathways and molecular targets, such as kinase inhibition.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological systems and understand the mechanism of action of various enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-4-morpholinylthiazolo[5,4-b]pyridine
Uniqueness
3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both dichloro and methoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases with high potency sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H13Cl2N3O3 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H13Cl2N3O3/c1-27-16-7-5-12(20-25-18-17(28-20)3-2-8-23-18)10-15(16)24-19(26)11-4-6-13(21)14(22)9-11/h2-10H,1H3,(H,24,26) |
InChI Key |
NAIHLOOZSGXQKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B277892.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B277894.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B277895.png)
![2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B277897.png)

![N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B277900.png)


![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B277905.png)
![N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B277907.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B277908.png)
![3,4-dimethoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B277912.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B277914.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277915.png)
